
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9FO4 and a molecular weight of 248.21 g/mol It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-fluorobenzoyl)furan-2-carboxylate typically involves the reaction of 5-(4-fluorobenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 5-(4-fluorobenzoyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The furan ring and the fluorobenzoyl moiety contribute to its binding affinity and specificity towards these targets . The exact pathways involved can vary depending on the biological system and the specific target being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a nitro group instead of a benzoyl group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound contains a cyano group on the benzene ring instead of a fluorine atom.
Uniqueness
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts specific electronic properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its biological activity by affecting its interaction with molecular targets .
Propiedades
Número CAS |
170632-16-3 |
|---|---|
Fórmula molecular |
C13H9FO4 |
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
methyl 5-(4-fluorobenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-2-4-9(14)5-3-8/h2-7H,1H3 |
Clave InChI |
VWUXSQCSRLZRRX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


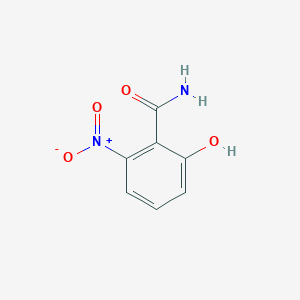
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
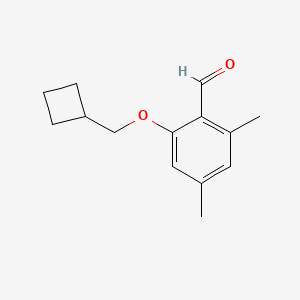
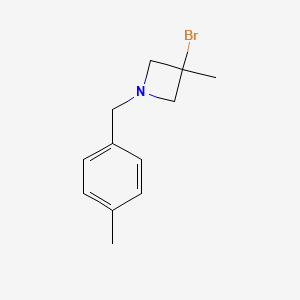
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
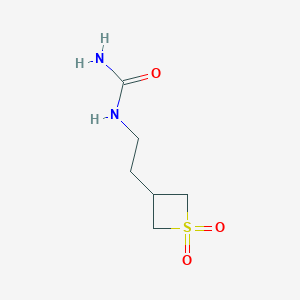
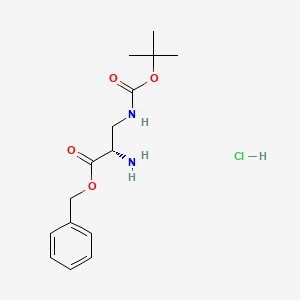
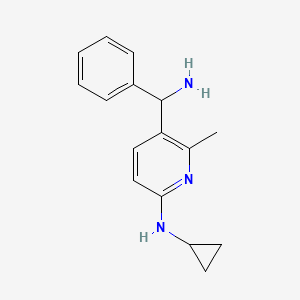
![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)
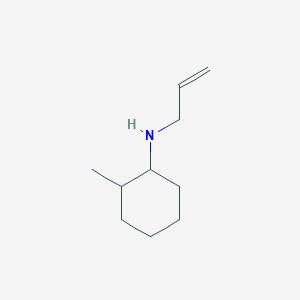
![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
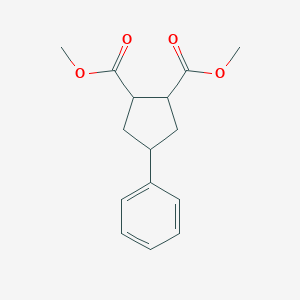
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)
